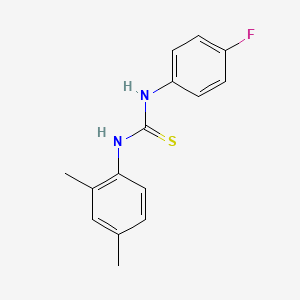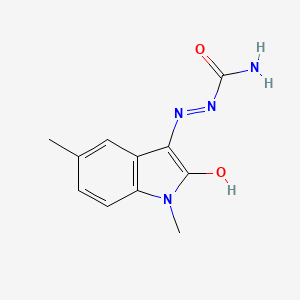![molecular formula C14H16FNO B5681377 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)
3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as FDPAC, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. FDPAC is a member of the cyclohexenone family of compounds, which are known for their diverse biological activities.
作用机制
The mechanism of action of 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific research application. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation and migration, and reduce the expression of various oncogenes. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of immune cells, and reduce tissue damage. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
实验室实验的优点和局限性
One advantage of using 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is the development of this compound-based therapies for cancer, inflammation, and neurodegenerative diseases. Another area of interest is the elucidation of the specific molecular targets and mechanisms of action of this compound, which could lead to the development of more targeted and effective therapies. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成方法
The synthesis of 3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one involves the reaction of 3-fluoroaniline with cyclohex-2-enone in the presence of a base such as potassium carbonate. The reaction proceeds through a Michael addition mechanism, followed by an intramolecular cyclization to form the cyclohexenone ring.
科学研究应用
3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines, which are responsible for the symptoms of inflammation. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins.
属性
IUPAC Name |
3-(3-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-4-10(15)6-11/h3-7,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAATMCMRBDYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667607 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5681307.png)
![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)
![2-allyl-9-[(1-ethyl-1H-pyrazol-5-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681323.png)

![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)



![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)


![ethyl 1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5681392.png)
![1-acetyl-2-[1-benzyl-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]piperidine](/img/structure/B5681400.png)